Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

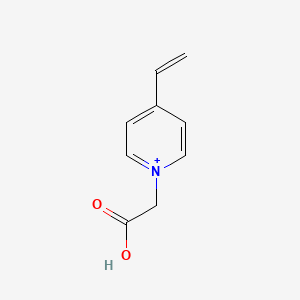

Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is a pyridinium salt that features a carboxymethyl group and an ethenyl group attached to the pyridinium ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1), the synthetic route may involve the reaction of pyridine with bromoacetic acid and vinyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired pyridinium salt .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) can undergo various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.

Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaS⁻) are employed under basic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Dihydropyridine derivatives.

Substitution: Corresponding substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile reagent for synthesizing various heterocyclic compounds, contributing to the development of new materials and chemicals.

- Polymerization : The ethenyl group allows for further functionalization and polymerization, making it valuable in materials science.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial activity due to the presence of the pyridinium moiety. Studies are ongoing to evaluate its effectiveness against various pathogens.

- Mechanism of Action : The compound may interact with biological molecules through ionic and covalent bonding, potentially disrupting nucleic acids and proteins' normal functions.

Medicine

- Drug Delivery Systems : Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is explored for its role in drug delivery systems, enhancing the bioavailability of therapeutic agents.

- Pharmaceutical Precursor : It is also studied as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological conditions due to its interaction with acetylcholinesterase .

Industry

- Ionic Liquids Production : This compound is utilized in producing ionic liquids, which have applications in green chemistry due to their low volatility and high thermal stability .

- Catalysis : It acts as a catalyst in various chemical reactions, improving reaction efficiency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of pyridinium salts found that derivatives including Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide exhibited significant activity against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents .

Case Study 2: Drug Delivery Systems

Research exploring drug delivery systems utilizing this compound demonstrated enhanced solubility and stability of encapsulated drugs. The findings indicate that incorporating this pyridinium salt into formulations could improve therapeutic efficacy for poorly soluble drugs .

Wirkmechanismus

The mechanism of action of Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) involves its interaction with biological molecules through ionic and covalent bonding. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The carboxymethyl and ethenyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridinium,1-(carboxymethyl)-4-methyl-, bromide (11): Similar structure but with a methyl group instead of an ethenyl group.

Pyridinium,1-(carboxymethyl)-4-phenyl-, bromide (11): Contains a phenyl group instead of an ethenyl group.

Pyridinium,1-(carboxymethyl)-4-ethyl-, bromide (11): Features an ethyl group in place of the ethenyl group.

Uniqueness

The ethenyl group allows for additional functionalization and can participate in polymerization reactions, making this compound particularly valuable in materials science and polymer chemistry .

Biologische Aktivität

Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial properties and potential applications in drug delivery systems.

Synthesis and Characterization

The synthesis of pyridinium bromides typically involves the reaction of pyridine derivatives with alkyl halides or carboxylic acids. For the specific compound , the synthesis may involve the following general steps:

- Preparation of Carboxymethyl Pyridinium : The carboxymethyl group is introduced to the pyridine ring through alkylation reactions.

- Formation of Bromide Salt : The resulting compound is then treated with bromide salts to form the quaternary ammonium salt.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, NMR spectra typically reveal characteristic shifts indicating the presence of the carboxymethyl and ethylene groups.

Antimicrobial Properties

Research has demonstrated that pyridinium bromides exhibit significant antimicrobial activity against various bacterial strains. A study reported that derivatives of pyridinium bromide showed enhanced antibacterial effects due to their ability to disrupt microbial cell membranes. The mechanism involves the insertion of the cationic pyridinium into the lipid bilayer, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyridinium compounds have also been investigated in cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

For example, a recent study highlighted that specific pyridinium derivatives exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, suggesting their potential utility in targeted cancer therapies.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Drug Delivery Applications

Pyridinium salts have been explored as carriers for drug delivery systems due to their amphiphilic nature. Their ability to form micelles enhances the solubility and bioavailability of hydrophobic drugs. Recent research indicates that incorporating siRNA with pyridinium-based carriers can significantly enhance therapeutic efficacy by improving cellular uptake and reducing off-target effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridinium bromides against both gram-positive and gram-negative bacteria. The results indicated a correlation between hydrophobicity and antimicrobial potency.

- Cytotoxicity in Cancer Models : Another investigation focused on the effects of a specific pyridinium derivative on human osteosarcoma cells, demonstrating a reduction in cell viability by over 70% at optimal concentrations.

Eigenschaften

IUPAC Name |

2-(4-ethenylpyridin-1-ium-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-8-3-5-10(6-4-8)7-9(11)12/h2-6H,1,7H2/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVABGXRBDDJJB-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=[N+](C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.